Bienvenue dans la boutique en ligne BenchChem!

(1R)-6-Oxaspiro[2.5]octan-1-amine

MetAP2 inhibition Metabolic disorders Obesity research

(1R)-6-Oxaspiro[2.5]octan-1-amine (CAS 909406-68-4) is a chiral spirocyclic amine comprising a 6-oxaspiro[2.5]octane core with a primary amine at the 1-position in the (1R) configuration. The molecular formula is C7H13NO with a molecular weight of 127.18 g/mol.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Cat. No. B8724317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-6-Oxaspiro[2.5]octan-1-amine
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1COCCC12CC2N
InChIInChI=1S/C7H13NO/c8-6-5-7(6)1-3-9-4-2-7/h6H,1-5,8H2/t6-/m1/s1
InChIKeyDZKJNOMPBWITCE-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R)-6-Oxaspiro[2.5]octan-1-amine Procurement Guide: Spirocyclic Amine Scaffold for Drug Discovery and Asymmetric Synthesis


(1R)-6-Oxaspiro[2.5]octan-1-amine (CAS 909406-68-4) is a chiral spirocyclic amine comprising a 6-oxaspiro[2.5]octane core with a primary amine at the 1-position in the (1R) configuration . The molecular formula is C7H13NO with a molecular weight of 127.18 g/mol. This compound belongs to the class of oxa-spirocycles—rigid three-dimensional scaffolds that are increasingly valued in medicinal chemistry for their ability to project functional groups in defined spatial orientations while offering favorable physicochemical properties [1]. The (1R) stereochemistry distinguishes this enantiomer from its (1S) counterpart (CAS 1048962-51-1) and is critical for applications requiring specific chiral recognition or asymmetric induction [2].

Why Generic Substitution of (1R)-6-Oxaspiro[2.5]octan-1-amine with In-Class Analogs Fails: Stereochemical and Scaffold Differentiation


Spirocyclic amines are not functionally interchangeable building blocks. The (1R)-6-oxaspiro[2.5]octan-1-amine scaffold differs fundamentally from other spirocyclic amines in ring size composition (2.5 spiro system with oxirane oxygen), stereochemical configuration at the chiral center, and the spatial trajectory of the primary amine vector [1]. Substituting with the racemate or the (1S) enantiomer would yield opposite stereochemical outcomes in asymmetric catalysis or divergent target recognition in drug discovery applications [2]. Similarly, replacing this compound with a 6-azaspiro[2.5]octane analog (nitrogen replacing oxygen) alters hydrogen-bonding capacity, lipophilicity, and metabolic stability profiles [3]. The hydrochloride salt form (CAS 1779133-13-9) provides enhanced handling and solubility characteristics compared to the free base, which must be factored into experimental design [4]. The quantitative evidence below substantiates these differentiation claims.

(1R)-6-Oxaspiro[2.5]octan-1-amine: Quantitative Differentiation Evidence vs. Comparators


MetAP2 Modulation: Oxaspiro[2.5]octane Derivatives vs. Fumagillin Analogs

Patent literature explicitly claims that oxaspiro[2.5]octane derivatives—the core scaffold of the target compound—modulate methionine aminopeptidase 2 (MetAP2) activity, a target linked to obesity and metabolic syndrome . The 1-oxaspiro[2.5]octane moiety is a common motif in biologically active spiroepoxides, and stereochemistry at the oxirane position critically determines biological activity [1]. Specifically, yeast epoxide hydrolase exhibits stereochemical preference for O-axial C3 epimers of 1-oxaspiro[2.5]octanes over O-equatorial C3 epimers, with differential hydrolysis rates quantified by kinetic resolution experiments [1].

MetAP2 inhibition Metabolic disorders Obesity research

Absolute Configuration Confirmation: X-ray Crystallography of (1R)-6-Oxaspiro[2.5]octan-1-amine Scaffold

The absolute configuration and stereogeometry of the 6-oxaspiro[2.5]octane scaffold have been unambiguously proven by single-crystal X-ray diffraction analysis [1]. This crystallographic validation provides definitive structural certainty that is not universally available for all spirocyclic amine building blocks. Crystal data: monoclinic, space group C2, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, refined to R1 = 0.053 for 2043 observed reflections [1].

X-ray crystallography Absolute configuration Stereochemical assignment

Enantiomeric Purity and Chiral Differentiation: (1R) vs. (1S) vs. Racemate

The (1R) enantiomer (CAS 909406-68-4) and (1S) enantiomer (CAS 1048962-51-1) are distinct chemical entities with separate CAS registrations, available from multiple vendors at purities typically ≥95% . Patent methodology for oxaspiro compound resolution demonstrates that racemic mixtures can be separated using chiral resolving agents (e.g., D-proline) with solvent optimization (ethyl acetate vs. acetonitrile) affecting precipitation efficiency of diastereomeric salts [1]. The racemate and individual enantiomers are not functionally equivalent—substitution of one for the other yields opposite stereochemical outcomes in asymmetric applications [2].

Chiral resolution Enantiomeric excess Asymmetric synthesis

Hydrochloride Salt Form: Physicochemical and Handling Advantages

The hydrochloride salt of 6-oxaspiro[2.5]octan-1-amine (CAS 1779133-13-9) offers quantifiable advantages over the free base form. The salt exhibits molecular weight of 163.64 g/mol (vs. 127.18 g/mol for free base), is a solid at 20°C, and demonstrates air sensitivity and hygroscopicity requiring storage under inert gas [1]. Purity is verified by qNMR to >95.0% [1]. Compared with structurally related 5-oxaspiro[3.5]nonan-9-amine hydrochloride (MW 141.21 g/mol free base equivalent), the 6-oxaspiro[2.5]octane scaffold offers a different ring size combination (2.5 vs. 3.5 spiro system) and distinct spatial amine vector orientation .

Salt form selection Solubility enhancement Stability

Spirocyclic Scaffold Diversity: (1R)-6-Oxaspiro[2.5]octan-1-amine vs. Alternative Spirocyclic Amines

The 6-oxaspiro[2.5]octane scaffold occupies a distinct region of chemical space compared to other commercially available spirocyclic amines. The (1R)-6-oxaspiro[2.5]octan-1-amine features a [2.5] spiro system with an oxirane oxygen, whereas alternatives such as 5-oxaspiro[3.5]nonan-9-amine possess a [3.5] system , 2-{7-oxaspiro[3.5]nonan-6-yl}ethan-1-amine contains an extended ethanamine side chain , and 2-oxa-6-azaspiro[3.3]heptane incorporates nitrogen in the spiro framework [1]. These scaffold differences produce divergent three-dimensional vectors for functional group projection, affecting target binding and physicochemical properties. Spirocyclic oxetanes (e.g., 2-oxa-6-azaspiro[3.3]heptane) have been shown to supplant morpholine in solubilizing ability, demonstrating that scaffold choice directly impacts drug-like properties [1].

Spirocyclic building blocks Chemical space exploration Scaffold diversity

Synthetic Accessibility and Chiral Ligand Applications

Patent CN110128439A/B explicitly addresses the problem of insufficient spiro skeleton ligands for asymmetric catalysis and provides an efficient synthesis and resolution method for oxaspiro compounds [1]. The resolution of racemic oxaspiro compounds using D-proline in ethyl acetate/acetonitrile achieves separation of enantiomers, enabling procurement of optically pure (1R) material. The patent notes that spirocyclic skeleton ligands are underrepresented compared to axial chiral ligands due to synthetic difficulty [1]. The oxaspiro scaffold is claimed for use as a chiral ligand skeleton with high potential application value in asymmetric catalysis [2].

Asymmetric catalysis Chiral ligand synthesis Spiro skeleton ligands

Validated Application Scenarios for (1R)-6-Oxaspiro[2.5]octan-1-amine Procurement


MetAP2-Targeted Drug Discovery for Metabolic Disorders

Procure (1R)-6-oxaspiro[2.5]octan-1-amine as a core scaffold for developing methionine aminopeptidase 2 (MetAP2) modulators. Patent literature links oxaspiro[2.5]octane derivatives to MetAP2 activity modulation, a validated target for obesity and type 2 diabetes intervention [1]. The stereochemistry of the 1-oxaspiro[2.5]octane scaffold critically influences biological recognition, with O-axial epimers demonstrating preferential enzymatic processing [2]. The (1R) configuration provides a defined spatial orientation essential for reproducible structure-activity relationship studies in this target class.

Asymmetric Catalysis Ligand Development

Utilize (1R)-6-oxaspiro[2.5]octan-1-amine as a chiral scaffold for synthesizing novel spirocyclic ligands in asymmetric catalysis. Patent CN110128439A/B specifically identifies oxaspiro compounds as chiral ligand skeletons addressing the documented scarcity of spirocyclic ligands compared to axial chiral alternatives [1]. The resolved (1R) enantiomer eliminates the need for in-house chiral resolution, which the patent describes as requiring D-proline-mediated diastereomeric salt formation with solvent optimization (ethyl acetate vs. acetonitrile) [1].

Spirocyclic Building Block for Conformationally Constrained Drug Design

Incorporate (1R)-6-oxaspiro[2.5]octan-1-amine into medicinal chemistry campaigns requiring rigid, three-dimensional amine scaffolds. The [2.5] spiro system offers a distinct spatial vector compared to alternative spirocyclic amines such as [3.5] or [3.3] systems [1]. Spirocyclic oxetanes have demonstrated enhanced aqueous solubility and can supplant morpholine in drug-like properties [2]. The hydrochloride salt form (CAS 1779133-13-9) provides >95.0% purity by qNMR and enhanced aqueous solubility for biological assays [3], with X-ray crystallographic validation of scaffold geometry supporting structure-based design efforts [4].

Stereoselective Synthesis Requiring Defined (1R) Configuration

Employ (1R)-6-oxaspiro[2.5]octan-1-amine in stereoselective transformations where the (1R) absolute configuration is essential for chiral induction. The (1R) enantiomer (CAS 909406-68-4) is commercially distinct from the (1S) counterpart (CAS 1048962-51-1), with both available at ≥95% purity [1]. The oxirane ring strain enables nucleophilic ring-opening reactions, while the primary amine provides a versatile handle for amide bond formation, reductive amination, or urea synthesis [2]. Substitution with the racemate or opposite enantiomer would yield divergent stereochemical outcomes in asymmetric synthesis applications.

Quote Request

Request a Quote for (1R)-6-Oxaspiro[2.5]octan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.